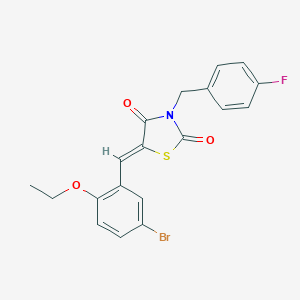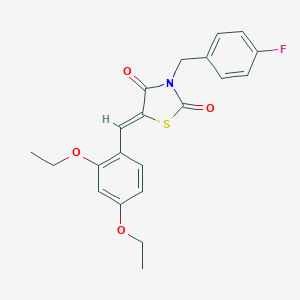![molecular formula C18H24BrN3O6 B302242 Ethyl {2-bromo-6-methoxy-4-[2-(4-morpholinylacetyl)carbohydrazonoyl]phenoxy}acetate](/img/structure/B302242.png)
Ethyl {2-bromo-6-methoxy-4-[2-(4-morpholinylacetyl)carbohydrazonoyl]phenoxy}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl {2-bromo-6-methoxy-4-[2-(4-morpholinylacetyl)carbohydrazonoyl]phenoxy}acetate, also known as BMAP, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. BMAP is a synthetic molecule that has been shown to exhibit promising anticancer activity.
Applications De Recherche Scientifique
Ethyl {2-bromo-6-methoxy-4-[2-(4-morpholinylacetyl)carbohydrazonoyl]phenoxy}acetate has been extensively studied for its anticancer properties. Studies have shown that Ethyl {2-bromo-6-methoxy-4-[2-(4-morpholinylacetyl)carbohydrazonoyl]phenoxy}acetate induces apoptosis, or programmed cell death, in cancer cells. Ethyl {2-bromo-6-methoxy-4-[2-(4-morpholinylacetyl)carbohydrazonoyl]phenoxy}acetate has also been shown to inhibit the growth of cancer cells by disrupting the cell cycle and inducing cell cycle arrest. In addition to its anticancer properties, Ethyl {2-bromo-6-methoxy-4-[2-(4-morpholinylacetyl)carbohydrazonoyl]phenoxy}acetate has also been studied for its antibacterial and antifungal properties.
Mécanisme D'action
The mechanism of action of Ethyl {2-bromo-6-methoxy-4-[2-(4-morpholinylacetyl)carbohydrazonoyl]phenoxy}acetate is not fully understood, but it is believed to involve the inhibition of protein synthesis in cancer cells. Ethyl {2-bromo-6-methoxy-4-[2-(4-morpholinylacetyl)carbohydrazonoyl]phenoxy}acetate has been shown to inhibit the activity of ribosomes, which are responsible for protein synthesis. This inhibition leads to the accumulation of incomplete protein fragments, which can trigger apoptosis in cancer cells.
Biochemical and Physiological Effects
Ethyl {2-bromo-6-methoxy-4-[2-(4-morpholinylacetyl)carbohydrazonoyl]phenoxy}acetate has been shown to have a number of biochemical and physiological effects. In addition to its anticancer properties, Ethyl {2-bromo-6-methoxy-4-[2-(4-morpholinylacetyl)carbohydrazonoyl]phenoxy}acetate has been shown to have anti-inflammatory and antioxidant effects. Ethyl {2-bromo-6-methoxy-4-[2-(4-morpholinylacetyl)carbohydrazonoyl]phenoxy}acetate has also been shown to inhibit the activity of enzymes involved in the metabolism of drugs, which could have implications for drug interactions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Ethyl {2-bromo-6-methoxy-4-[2-(4-morpholinylacetyl)carbohydrazonoyl]phenoxy}acetate in lab experiments is its specificity for cancer cells. Ethyl {2-bromo-6-methoxy-4-[2-(4-morpholinylacetyl)carbohydrazonoyl]phenoxy}acetate has been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer treatment. However, one limitation of using Ethyl {2-bromo-6-methoxy-4-[2-(4-morpholinylacetyl)carbohydrazonoyl]phenoxy}acetate is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on Ethyl {2-bromo-6-methoxy-4-[2-(4-morpholinylacetyl)carbohydrazonoyl]phenoxy}acetate. One area of research is the optimization of the synthesis method to improve the yield and purity of Ethyl {2-bromo-6-methoxy-4-[2-(4-morpholinylacetyl)carbohydrazonoyl]phenoxy}acetate. Another area of research is the development of more effective delivery methods for Ethyl {2-bromo-6-methoxy-4-[2-(4-morpholinylacetyl)carbohydrazonoyl]phenoxy}acetate, such as nanoparticles or liposomes. Additionally, further studies are needed to fully understand the mechanism of action of Ethyl {2-bromo-6-methoxy-4-[2-(4-morpholinylacetyl)carbohydrazonoyl]phenoxy}acetate and to identify potential drug interactions. Finally, clinical trials are needed to determine the safety and efficacy of Ethyl {2-bromo-6-methoxy-4-[2-(4-morpholinylacetyl)carbohydrazonoyl]phenoxy}acetate in humans.
In conclusion, Ethyl {2-bromo-6-methoxy-4-[2-(4-morpholinylacetyl)carbohydrazonoyl]phenoxy}acetate is a synthetic molecule that has shown promising anticancer activity. Its specificity for cancer cells and minimal toxicity to normal cells make it a promising candidate for cancer treatment. However, further research is needed to optimize the synthesis method, improve delivery methods, and fully understand its mechanism of action.
Méthodes De Synthèse
The synthesis of Ethyl {2-bromo-6-methoxy-4-[2-(4-morpholinylacetyl)carbohydrazonoyl]phenoxy}acetate involves a multistep process that starts with the reaction of 2-bromo-6-methoxyphenol with sodium hydride and ethyl bromoacetate. This reaction produces ethyl 2-bromo-6-methoxy-4-hydroxyphenylacetate, which is then reacted with hydrazine hydrate to form ethyl 2-bromo-6-methoxy-4-hydrazinophenylacetate. The final step involves the reaction of this compound with 4-morpholinylacetic acid hydrazide to produce Ethyl {2-bromo-6-methoxy-4-[2-(4-morpholinylacetyl)carbohydrazonoyl]phenoxy}acetate.
Propriétés
Nom du produit |
Ethyl {2-bromo-6-methoxy-4-[2-(4-morpholinylacetyl)carbohydrazonoyl]phenoxy}acetate |
|---|---|
Formule moléculaire |
C18H24BrN3O6 |
Poids moléculaire |
458.3 g/mol |
Nom IUPAC |
ethyl 2-[2-bromo-6-methoxy-4-[(Z)-[(2-morpholin-4-ylacetyl)hydrazinylidene]methyl]phenoxy]acetate |
InChI |
InChI=1S/C18H24BrN3O6/c1-3-27-17(24)12-28-18-14(19)8-13(9-15(18)25-2)10-20-21-16(23)11-22-4-6-26-7-5-22/h8-10H,3-7,11-12H2,1-2H3,(H,21,23)/b20-10- |
Clé InChI |
WAHURISFGLKXAI-JMIUGGIZSA-N |
SMILES isomérique |
CCOC(=O)COC1=C(C=C(C=C1Br)/C=N\NC(=O)CN2CCOCC2)OC |
SMILES |
CCOC(=O)COC1=C(C=C(C=C1Br)C=NNC(=O)CN2CCOCC2)OC |
SMILES canonique |
CCOC(=O)COC1=C(C=C(C=C1Br)C=NNC(=O)CN2CCOCC2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{[5-(4-Chlorophenyl)-2-furyl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302161.png)
![5-{[5-(3,4-Dichlorophenyl)-2-furyl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302163.png)

![(4-bromo-2-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B302166.png)

![5-[4-(Allyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302170.png)
![5-[4-(Allyloxy)-3-chloro-5-methoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302172.png)
![3-(4-Fluorobenzyl)-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B302175.png)
![5-[4-(Allyloxy)-3-chloro-5-ethoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302176.png)


![5-[3-Bromo-5-methoxy-4-(2-propynyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302179.png)
![(5Z)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302181.png)
![5-[3-Chloro-5-methoxy-4-(2-propynyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302182.png)